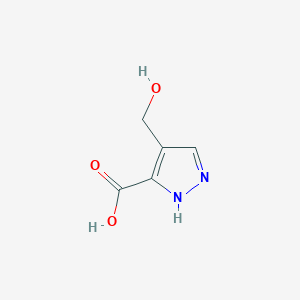

4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Description

4-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 4 and a carboxylic acid (-COOH) group at position 2. Pyrazole derivatives are heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological, agrochemical, and material science applications. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from other pyrazole carboxylic acids.

Properties

IUPAC Name |

4-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1,8H,2H2,(H,6,7)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCDYTLCSQFFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573659 | |

| Record name | 4-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504417-63-4 | |

| Record name | 4-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine with an α,β-unsaturated carbonyl compound, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(carboxymethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 4-(hydroxymethyl)-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

The following table summarizes key structural and functional differences between 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid and analogous compounds:

Key Observations :

Substituent Effects on Reactivity: The hydroxymethyl group in the target compound contrasts with methyl (e.g., 3-methyl analog ), aryl (e.g., 1,5-diphenyl ), or sulpho groups (e.g., FD&C Yellow No. 5 ). Hydroxymethyl likely enhances solubility in polar solvents compared to hydrophobic aryl/methyl groups. Carboxylic acid at position 3 is a common feature, enabling salt formation or conjugation (e.g., amidation in anticancer derivatives ).

Synthetic Methodologies :

- Hydrolysis of methyl esters (e.g., KOH/MeOH for 1,5-diarylpyrazoles ) is a standard approach for introducing carboxylic acid groups. Similar methods may apply to the target compound.

- Coupling reactions (e.g., diazotization for azo dyes ) are specific to sulphophenyl/azo derivatives and less relevant to hydroxymethyl analogs.

Biological and Industrial Applications :

- Methyl and aryl-substituted pyrazoles are common in agrochemicals (e.g., insecticide intermediates ) and pharmaceuticals (e.g., kinase inhibitors ).

- Sulpho/azo derivatives dominate industrial applications (e.g., food colorants ), whereas hydroxymethyl’s role may align with drug delivery or biodegradable materials due to its hydrophilic nature.

Physical Properties :

- Melting points vary significantly: 237–238°C for 3-methyl-1H-pyrazole-4-carboxylic acid vs. lower values expected for hydroxymethyl derivatives due to increased solubility.

- Molecular weights range from 246.26 g/mol (e.g., 1-[4-(propan-2-yloxy)phenyl] analog ) to 390.4 g/mol (quinazolinyl derivatives ), with hydroxymethyl’s MW likely intermediate.

Research Findings and Functional Insights

- Antioxidant/Anti-inflammatory Activity : Pyrazole-3-carboxylic acids with electron-withdrawing groups (e.g., benzoyl in 1-benzoyl-3-phenyl derivatives ) exhibit enhanced bioactivity. Hydroxymethyl’s electron-donating nature may modulate this effect, warranting further study.

- Kinase Inhibition: Pyrazolecarboxamides with aminoethyl or quinazolinyl groups (e.g., compound 18a ) show kinase selectivity. Hydroxymethyl’s H-bonding capability could mimic these interactions but with distinct pharmacophore geometry.

- Chemical Stability : Hydroxymethyl’s susceptibility to oxidation (vs. stable sulpho or methyl groups) may limit applications in harsh environments but benefit prodrug strategies .

Biological Activity

4-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid (HMPC) is a heterocyclic compound that has garnered attention in the scientific community due to its diverse biological activities. This article reviews the biological activity of HMPC, emphasizing its mechanisms of action, biochemical interactions, and relevant research findings.

- Molecular Formula : C5H6N2O3

- Molecular Weight : 142.11 g/mol

- CAS Number : 35344-94-6

Biological Activities

Research indicates that HMPC exhibits a range of biological activities, including:

- Antibacterial Activity : HMPC has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.

- Antifungal Properties : Studies have indicated antifungal effects, making it a candidate for treating fungal infections.

- Anti-inflammatory Effects : Preliminary investigations suggest that HMPC may modulate inflammatory pathways, potentially reducing inflammation in various conditions.

The biological activity of HMPC can be attributed to several key mechanisms:

-

Enzyme Interaction :

- HMPC has been reported to inhibit succinate dehydrogenase, an enzyme critical in the citric acid cycle, leading to alterations in metabolic pathways.

-

Cell Signaling Modulation :

- The compound influences cell signaling pathways such as the MAPK pathway, which is essential for cell proliferation and differentiation.

-

Nucleophilic Addition Reactions :

- As a pyrazole derivative, HMPC can participate in nucleophilic addition and elimination reactions, affecting various biochemical pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of HMPC:

- Antibacterial Studies : In vitro studies demonstrated that HMPC exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

- Antifungal Activity : Research indicated that HMPC displayed antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values around 25 µg/mL .

- Anti-inflammatory Effects : In animal models, HMPC reduced inflammation markers significantly when administered at doses of 10 mg/kg body weight. The compound inhibited the NF-kB pathway, which plays a crucial role in inflammatory responses .

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.